molecular formula C15H16FN5O2 B2539069 8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-93-9

8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2539069
CAS No.: 946311-93-9
M. Wt: 317.324
InChI Key: IQGMJQZFTOHAGY-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN5O2 and its molecular weight is 317.324. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel synthetic molecule belonging to the class of imidazo[2,1-c][1,2,4]triazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The structure of the compound features a tetrahydroimidazo-triazine core with a fluorophenyl substituent and a propyl group. The presence of these functional groups is thought to contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that imidazo[2,1-c][1,2,4]triazine derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some compounds have demonstrated effectiveness against various pathogens.
  • Anti-inflammatory Effects : Several studies report anti-inflammatory activities linked to these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance:

  • Mechanism of Action : Compounds similar to the target molecule have been shown to induce apoptosis in cancer cells through caspase activation pathways. Specifically, they promote the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
  • Cell Line Studies : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.5Autophagy induction
CisplatinMCF-70.5DNA damage response

Antimicrobial Activity

Imidazo[2,1-c][1,2,4]triazine derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Efficacy : Some derivatives showed activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial effect is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on Pyrazolo[4,3-e][1,2,4]triazines : This study reported that these derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
  • Synthesis and Evaluation : A series of triazine derivatives were synthesized and tested for anti-inflammatory and analgesic activities. Results indicated that some compounds had superior effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2/c1-2-7-17-13(22)12-14(23)21-9-8-20(15(21)19-18-12)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGMJQZFTOHAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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